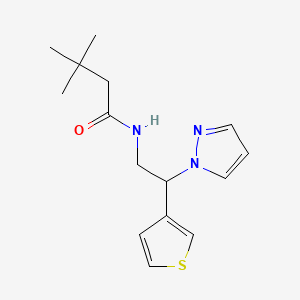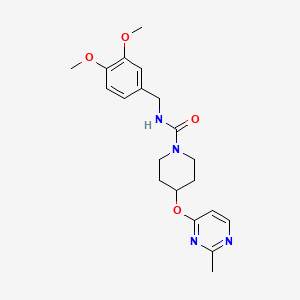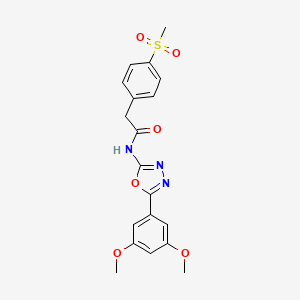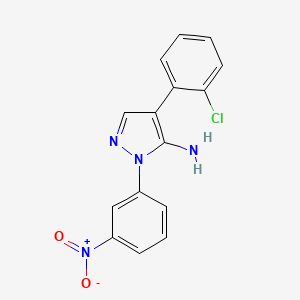![molecular formula C17H15FN2O3S2 B2749134 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1321778-55-5](/img/structure/B2749134.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C17H15FN2O3S2 and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions
- The compound has been involved in the study of sulfenyl-substituted sulfonium ylides, showing its relevance in organic synthesis and chemical reactions. One example includes the synthesis of unstable dimethylsulfonium (phenylthio)methylide, where such compounds decompose under specific conditions, yielding various products including vinylsulfonium salts and cyclopropanes (Hayasi & Nozaki, 1972).
Antibacterial Activity
- Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have demonstrated significant antibacterial activities. These compounds are particularly effective against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae. They also enhance plant resistance against the blight, indicating potential applications in agriculture and plant pathology (Shi et al., 2015).
Photodynamic Therapy Application
- Certain derivatives structurally related to this compound have been investigated for their potential in photodynamic therapy for cancer treatment. These derivatives, particularly zinc phthalocyanine compounds, show good fluorescence properties, high singlet oxygen quantum yield, and are significant as Type II photosensitizers (Pişkin et al., 2020).
Antimicrobial and Anticancer Agents
- Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These include flurbiprofen hydrazide derivatives, which showed promising results against various bacterial and fungal strains, as well as significant inhibition of Hepatitis C virus NS5B RNA polymerase. Some of these compounds also demonstrated marked effects against certain cancer cell lines, indicating their potential in medical applications (Çıkla et al., 2013).
Anticonvulsant Activity
- Studies have been conducted on a new class of 2-[(arylalky)amino]alkanamide derivatives, showing that modifications in the structural lead of these compounds can result in potent anticonvulsants. These findings suggest potential applications in the development of safer and more effective antiepileptic therapies (Pevarello et al., 1998).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-20-14-8-7-12(18)11-15(14)24-17(20)19-16(21)9-10-25(22,23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBYVEISTJXBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)
![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)